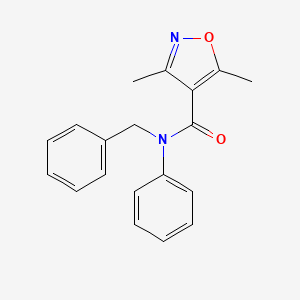![molecular formula C10H12ClNO2S B4773377 N-(2-chlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide CAS No. 333787-83-0](/img/structure/B4773377.png)
N-(2-chlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide: is an organic compound that belongs to the class of thioacetamides It is characterized by the presence of a chlorophenyl group, a hydroxyethylthio group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 2-mercaptoethanol.
Formation of Intermediate: 2-chloroaniline reacts with chloroacetyl chloride to form N-(2-chlorophenyl)chloroacetamide.
Thioether Formation: The intermediate N-(2-chlorophenyl)chloroacetamide is then reacted with 2-mercaptoethanol under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Catalysts and Solvents: Employing suitable catalysts and solvents to optimize the yield and purity of the product.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.
Industrial Applications: It is explored for its use as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-chlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide: is similar to other thioacetamides such as N-(2-bromophenyl)-2-[(2-hydroxyethyl)thio]acetamide and N-(2-fluorophenyl)-2-[(2-hydroxyethyl)thio]acetamide.
Comparison: Compared to its analogs, this compound may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(2-hydroxyethylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-8-3-1-2-4-9(8)12-10(14)7-15-6-5-13/h1-4,13H,5-7H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCWTTSDLTWUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220650 | |
| Record name | N-(2-Chlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333787-83-0 | |
| Record name | N-(2-Chlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333787-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4773297.png)
![propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4773300.png)

![N-(4-chloro-2-fluorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4773314.png)
![3-[(4-chlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4773317.png)

![ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-2-(CYCLOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4773330.png)
![[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4773332.png)

![3-{5-[(4-chlorophenyl)thio]-2-furyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4773352.png)
![N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide](/img/structure/B4773356.png)
![N~1~-(4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4773362.png)

![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4773400.png)
